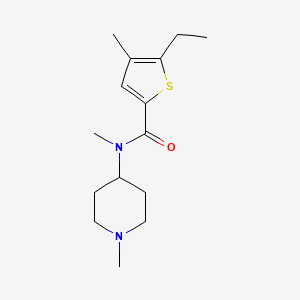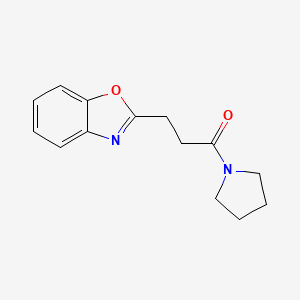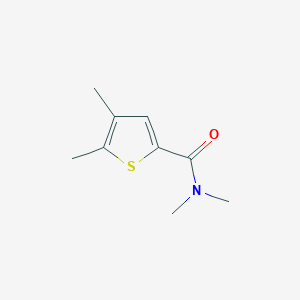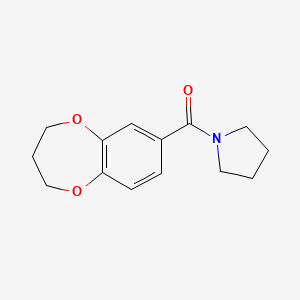
N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide, also known as MPBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPBC belongs to the class of benzofuran-based compounds and is known to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mecanismo De Acción
The exact mechanism of action of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide is not fully understood. However, studies have suggested that N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide exerts its biological effects by modulating various signaling pathways. For instance, N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has also been reported to activate the AMPK pathway, which plays a crucial role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators. Moreover, N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has been reported to increase the levels of antioxidants such as glutathione, which protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has also been shown to exhibit low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, the limitations of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide include its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
The potential therapeutic applications of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide make it an exciting area of research. Future studies could focus on the development of novel N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide derivatives with improved solubility and bioavailability. Moreover, the mechanism of action of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide could be further elucidated to identify new targets for drug development. Additionally, the efficacy of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide could be evaluated in various animal models of inflammation, cancer, and neurodegenerative diseases. These studies could pave the way for the development of new therapeutic agents based on N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide.
Conclusion:
In conclusion, N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide is a promising compound with various potential therapeutic applications. The synthesis method of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide is well-established, and its biological activities have been extensively studied. N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. Its mechanism of action involves the modulation of various signaling pathways. N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has several advantages for lab experiments, but its poor solubility in water is a limitation. Future studies could focus on the development of novel N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide derivatives and the evaluation of its efficacy in various animal models.
Métodos De Síntesis
The synthesis of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide involves the reaction of 3-methyl-2-pyridinecarboxylic acid with benzofuran-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide as a white solid, which can be purified through recrystallization. The synthesis method of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide is well-established and has been reported in various scientific journals.
Aplicaciones Científicas De Investigación
N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has also been reported to exhibit anti-cancer effects by inducing apoptosis in cancer cells. Moreover, N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. These properties of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide make it a promising candidate for the development of novel therapeutic agents.
Propiedades
IUPAC Name |
N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-5-4-8-16-14(10)17-15(18)13-9-11-6-2-3-7-12(11)19-13/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKBGNLBCGRSSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-bromothiophen-2-yl)methyl]-N-ethylacetamide](/img/structure/B7500230.png)


![N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7500272.png)





![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7500331.png)


![Methyl 5-(2,4-dichlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7500338.png)
